molecular formula C14H13N5OS B2548875 3-(4-ethyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-1-phenyl-4(1H)-pyridazinone CAS No. 866049-46-9

3-(4-ethyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-1-phenyl-4(1H)-pyridazinone

Cat. No.: B2548875
CAS No.: 866049-46-9
M. Wt: 299.35
InChI Key: KJYNRCUUXAKNHR-UHFFFAOYSA-N
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Description

3-(4-ethyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-1-phenyl-4(1H)-pyridazinone is a chemical compound with the molecular formula C14H13N5OS. This compound is known for its unique structure, which includes a triazole ring, a pyridazinone ring, and a phenyl group.

Preparation Methods

The synthesis of 3-(4-ethyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-1-phenyl-4(1H)-pyridazinone typically involves the following steps:

Chemical Reactions Analysis

3-(4-ethyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-1-phenyl-4(1H)-pyridazinone undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can undergo reduction reactions, particularly at the triazole ring, using reducing agents like sodium borohydride.

Scientific Research Applications

3-(4-ethyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-1-phenyl-4(1H)-pyridazinone has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-ethyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-1-phenyl-4(1H)-pyridazinone involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, leading to inhibition or modulation of their activity. The phenyl group can enhance the compound’s binding affinity to its target, while the sulfanyl group can participate in redox reactions, influencing the compound’s overall activity .

Comparison with Similar Compounds

Properties

IUPAC Name

3-(4-ethyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)-1-phenylpyridazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N5OS/c1-2-18-13(15-16-14(18)21)12-11(20)8-9-19(17-12)10-6-4-3-5-7-10/h3-9H,2H2,1H3,(H,16,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJYNRCUUXAKNHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NNC1=S)C2=NN(C=CC2=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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